Sub-Picomolar Biogenic Amine Detection vs. OPA
FQCA-derivatized biogenic amines analyzed by MEKC-LIF achieve detection limits of 5 × 10⁻¹⁰ mol/L (S/N=3), reported as equivalent to or better than other analytical methods [1]. In contrast, OPA-derivatized amino acids analyzed by HPLC with fluorescence detection typically yield detection limits in the 50–100 fmol range per injection [2], corresponding to approximately 1 × 10⁻⁷ to 2 × 10⁻⁸ M under comparable injection volumes. This represents an approximately 50- to 200-fold lower concentration detection capability for OPA relative to FQCA.
| Evidence Dimension | Concentration detection limit for primary amines |
|---|---|
| Target Compound Data | 5 × 10⁻¹⁰ mol/L (S/N=3) for biogenic amines (putrescine, histamine, etc.) |
| Comparator Or Baseline | OPA: ~50–100 fmol per injection (~1 × 10⁻⁷ to 2 × 10⁻⁸ M), for amino acids |
| Quantified Difference | ~50- to 200-fold lower detection limit (i.e., superior) for FQCA |
| Conditions | MEKC-CE-LIF for FQCA; HPLC-FLD for OPA; both with pre-column derivatization |
Why This Matters
For ultra-trace analysis of biogenic amines in complex biological matrices such as brain microdialysates, the 50- to 200-fold superior concentration detection limit translates directly into the ability to quantify sub-picomolar levels that would be undetectable with OPA-based methods.
- [1] Liu, X., Yang, L.X., Lu, Y.T. (2003). Determination of biogenic amines by 3-(2-furoyl)quinoline-2-carboxaldehyde and capillary electrophoresis with laser-induced fluorescence detection. Journal of Chromatography A, 998(1-2), 213–219. View Source
- [2] Use of o-phthalaldehyde for detection of amino acids and peptides on thin-layer chromatograms (detection limits 50–100 pmol/spot). View Source
